molecular formula C17H10N2Na2O9S2 B13796963 Chromazone red

Chromazone red

Cat. No.: B13796963
M. Wt: 496.4 g/mol
InChI Key: VURGGKLPICPXJL-UHFFFAOYSA-L
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Description

Chromazone red is a thermochromic pigment that changes color with temperature variations. It is based on a combination of leuco dyes, color developers, and melt materials. This compound is known for its reversible color-changing properties, making it useful in various applications such as security, brand protection, novelty promotional products, and toys .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromazone red is synthesized by mixing leuco dyes with color developers and a series of fatty acids, esters, and alcohols that each have a defined melting point. The mixture is then microencapsulated to create free-flowing powders or aqueous slurries .

Industrial Production Methods

In industrial settings, this compound is produced by combining the leuco dyes with color developers and melt materials under controlled conditions. The mixture is then processed to form microencapsulated pigments that can be used in various formulations, including aqueous, non-aqueous, and UV curing formulations .

Chemical Reactions Analysis

Types of Reactions

Chromazone red undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired color change .

Major Products Formed

The major products formed from these reactions are the colored and colorless forms of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chromazone red has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chromazone red involves the reversible color change of leuco dyes. When heated, the leuco dyes undergo a structural change that results in a colorless form. Upon cooling, the dyes revert to their original colored form. This reversible process is facilitated by the microencapsulation of the dyes, which protects them from external factors and ensures consistent performance .

Comparison with Similar Compounds

Chromazone red can be compared with other thermochromic pigments such as:

This compound is unique due to its reversible color-changing properties, wide range of activation temperatures, and suitability for various formulations. It is also more cost-effective and robust compared to liquid crystals .

Properties

Molecular Formula

C17H10N2Na2O9S2

Molecular Weight

496.4 g/mol

IUPAC Name

disodium;7-[(4-formylphenyl)diazenyl]-1,8-dihydroxynaphthalene-2,6-disulfonate

InChI

InChI=1S/C17H12N2O9S2.2Na/c20-8-9-1-4-11(5-2-9)18-19-15-13(30(26,27)28)7-10-3-6-12(29(23,24)25)16(21)14(10)17(15)22;;/h1-8,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

VURGGKLPICPXJL-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C=O)N=NC2=C(C=C3C=CC(=C(C3=C2O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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